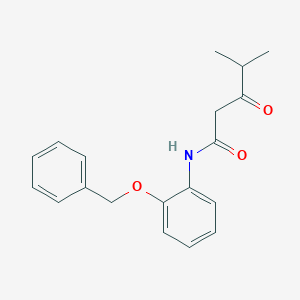
Paclitaxel-d5
描述
紫杉醇-d5 是一种紫杉醇的氘代形式,紫杉醇是一种众所周知的化疗剂,用于治疗各种癌症。该化合物含有五个氘原子,氘原子是氢的同位素。 这种修饰主要用于促进使用气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 等技术对生物样品中的紫杉醇进行定量 。 紫杉醇本身来源于太平洋红豆杉(Taxus brevifolia)的树皮,由于其在稳定微管和抑制细胞分裂方面的功效而被广泛使用 .
作用机制
紫杉醇-d5 通过稳定微管发挥作用,微管是细胞骨架的重要组成部分。通过促进微管蛋白组装成微管并防止其解聚,紫杉醇-d5 会破坏细胞分裂的正常过程。 这会导致快速分裂的癌细胞的细胞周期阻滞和凋亡(程序性细胞死亡) 。 紫杉醇-d5 的主要分子靶标是微管的 β-微管蛋白亚基 .
生化分析
Biochemical Properties
Paclitaxel-d5 interacts with several enzymes, proteins, and other biomolecules. Its primary target is beta-tubulin, a component of microtubules . By binding to beta-tubulin, this compound stabilizes microtubules, preventing their disassembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, specifically by inducing cell cycle arrest at both prophase and G1 . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to beta-tubulin, stabilizing microtubules and preventing their disassembly . This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that a brief exposure to low-intensity ultrasound can disrupt the this compound-induced rigid microtubule cytoskeleton, generating this compound bound fragments that undergo degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on human tongue squamous cancer cells (SCC-4), the combined treatment of luteolin and this compound improved the cytotoxicity of this compound, and continuous administration of this flavonoid could inhibit tumor growth in an animal model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via the cytochrome P450 pathway . Oxidative this compound metabolism occurs via this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The elimination of this compound is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Exposure to ultrasound waves leads to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .
准备方法
合成路线和反应条件
紫杉醇-d5 的制备涉及将氘原子掺入紫杉醇分子中。一种常用的方法是氢-氘交换反应,其中紫杉醇在催化剂存在下用氘气处理。 该过程选择性地用氘原子替换分子中特定位置的氢原子 .
工业生产方法
紫杉醇-d5 的工业生产遵循类似的原理,但规模更大。该过程通常涉及使用高压反应器和专用催化剂以确保高效的氢-氘交换。 所得产物随后使用色谱技术进行纯化,以达到所需的氘代水平 .
化学反应分析
反应类型
紫杉醇-d5 与其非氘代对应物一样,会经历各种化学反应,包括:
氧化: 紫杉醇可以被氧化形成羟基化衍生物。
还原: 还原反应可以将紫杉醇转化为其二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物包括羟基化紫杉醇、二氢紫杉醇和各种取代衍生物。 这些产物可能具有不同的药理特性,并且经常因其潜在的治疗益处而被研究 .
科学研究应用
紫杉醇-d5 由于其独特的特性而被广泛用于科学研究。它的一些应用包括:
生物学: 用于研究以了解紫杉醇在生物系统中的代谢和药代动力学.
医学: 用于临床研究,以监测紫杉醇在癌症患者中的分布和疗效.
工业: 应用于紫杉醇的新制剂和递送系统的开发.
相似化合物的比较
类似化合物
卡巴他赛: 多西他赛的半合成衍生物,用于治疗前列腺癌.
依托泊苷: 一类具有类似作用机制但化学结构不同的微管稳定剂.
紫杉醇-d5 的独特性
紫杉醇-d5 由于其氘原子而具有独特性,这些氘原子在分析应用中提供了明显的优势。 氘的存在允许更准确地定量和跟踪生物样品中的紫杉醇,使其成为药代动力学和代谢研究中不可或缺的工具 .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-JQTCHTAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)




![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)





